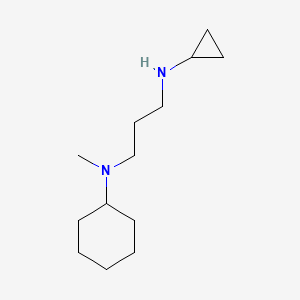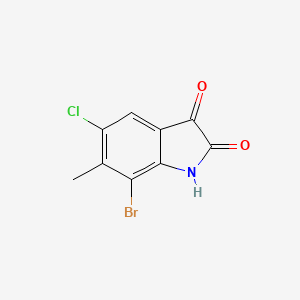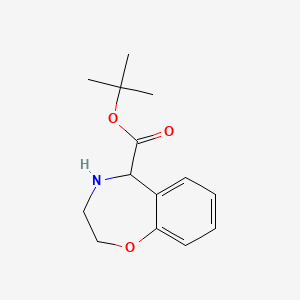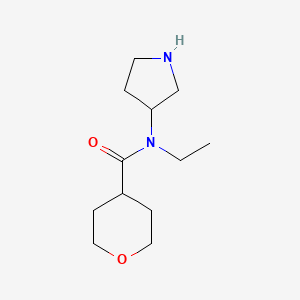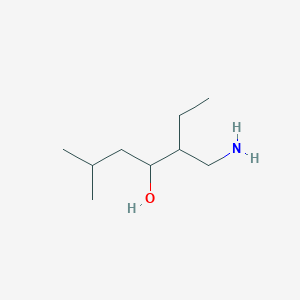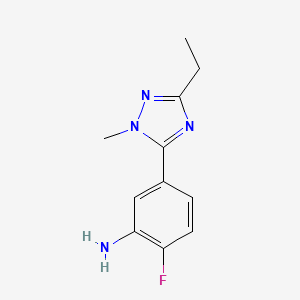
5-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-fluoroaniline” is an organic compound that features a triazole ring substituted with ethyl and methyl groups, and a fluoroaniline moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-fluoroaniline” typically involves the formation of the triazole ring followed by its functionalization. A common approach might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Functionalization: The triazole ring can then be alkylated using ethyl and methyl halides in the presence of a base.
Coupling with Fluoroaniline: The final step involves coupling the substituted triazole with 2-fluoroaniline using a coupling reagent like EDCI or DCC in the presence of a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl or methyl groups.
Reduction: Reduction reactions could target the triazole ring or the fluoroaniline moiety.
Substitution: The fluoro group on the aniline ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups onto the aniline ring.
Scientific Research Applications
Chemistry
In chemistry, “5-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-fluoroaniline” can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with triazole rings are often studied for their potential as enzyme inhibitors or receptor ligands.
Medicine
Medicinally, such compounds might be investigated for their potential as antimicrobial, antifungal, or anticancer agents.
Industry
In industry, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for “5-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-fluoroaniline” would depend on its specific biological target. Generally, triazole-containing compounds can interact with enzymes or receptors, inhibiting their activity or modulating their function. The fluoroaniline moiety might enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methoxy]aniline
- Other triazole-substituted anilines
Uniqueness
“5-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-fluoroaniline” is unique due to the specific substitution pattern on the triazole ring and the presence of the fluoroaniline moiety, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H13FN4 |
|---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
5-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)-2-fluoroaniline |
InChI |
InChI=1S/C11H13FN4/c1-3-10-14-11(16(2)15-10)7-4-5-8(12)9(13)6-7/h4-6H,3,13H2,1-2H3 |
InChI Key |
RRSMPEMZWZRTAF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N1)C2=CC(=C(C=C2)F)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(Tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}aceticacid](/img/structure/B13637003.png)
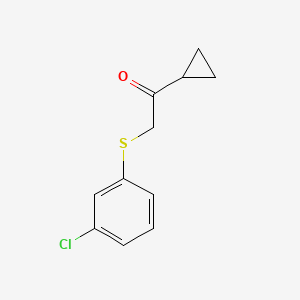
![[4-Amino-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B13637029.png)
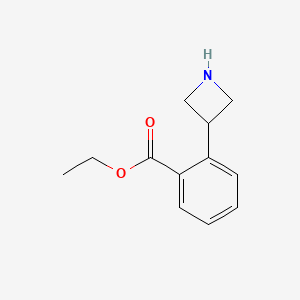
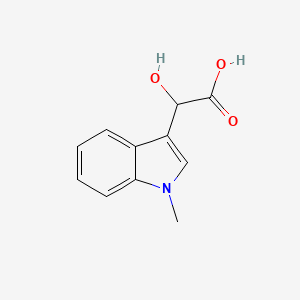
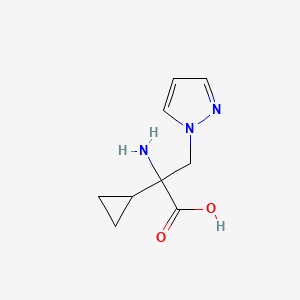

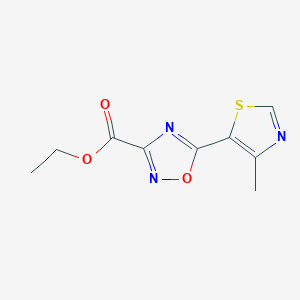
![Cis-3-benzyl-1,5-dimethyl-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13637056.png)
